2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane
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Overview
Description
2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a fluoro-substituted naphthalene ring and a boronate ester group, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the fluoro-substituted naphthalene derivative, followed by the introduction of the boronate ester group through a Suzuki-Miyaura coupling reaction. The final step involves the protection of the hydroxyl group with a trimethylsilyl group under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluoro-substituted naphthalene ring can undergo reduction reactions under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, reduced naphthalene derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluoro-substituted naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methoxy]ethyl-trimethylsilane
- 2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]ethoxy]ethyl-trimethylsilane
Uniqueness
Compared to similar compounds, 2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the fluoro-substituted naphthalene ring and the boronate ester group makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C22H32BFO4Si |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C22H32BFO4Si/c1-21(2)22(3,4)28-23(27-21)18-14-17(26-15-25-11-12-29(5,6)7)13-16-9-8-10-19(24)20(16)18/h8-10,13-14H,11-12,15H2,1-7H3 |
InChI Key |
UITLHJSCIBHOMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)F)OCOCC[Si](C)(C)C |
Origin of Product |
United States |
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